molecular formula C15H11FN2OS B14876875 2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one

2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B14876875
M. Wt: 286.3 g/mol
InChI Key: BIQBIUOAEFJLEG-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have garnered significant attention due to their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves the reaction of 2-fluorobenzyl chloride with 2-mercaptoquinazolin-4(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . Additionally, it may act on various enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the 2-fluorobenzyl group enhances its antimicrobial and anticancer properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C15H11FN2OS

Molecular Weight

286.3 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H11FN2OS/c16-12-7-3-1-5-10(12)9-20-15-17-13-8-4-2-6-11(13)14(19)18-15/h1-8H,9H2,(H,17,18,19)

InChI Key

BIQBIUOAEFJLEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2)F

Origin of Product

United States

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